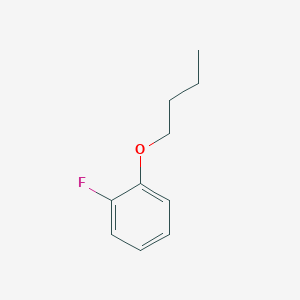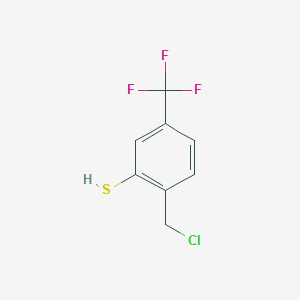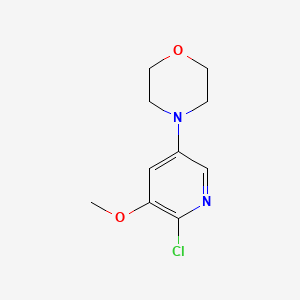
4-(6-Chloro-5-methoxy-3-pyridyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Chloro-5-methoxy-3-pyridyl)morpholine is a chemical compound with the molecular formula C10H13ClN2O2 and a molecular weight of 228.68 g/mol . It is characterized by the presence of a morpholine ring substituted with a 6-chloro-5-methoxy-3-pyridyl group. This compound is typically a yellow to pale yellow oil .
準備方法
The synthesis of 4-(6-Chloro-5-methoxy-3-pyridyl)morpholine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
化学反応の分析
4-(6-Chloro-5-methoxy-3-pyridyl)morpholine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-(6-Chloro-5-methoxy-3-pyridyl)morpholine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(6-Chloro-5-methoxy-3-pyridyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
4-(6-Chloro-5-methoxy-3-pyridyl)morpholine can be compared with other similar compounds, such as:
4-(6-Chloro-5-methoxy-3-pyridyl)morpholin: This compound has a similar structure but may differ in specific functional groups or substituents.
Other pyridyl-substituted morpholines: These compounds share the pyridyl and morpholine moieties but may have different substituents, leading to variations in their chemical and biological properties.
特性
分子式 |
C10H13ClN2O2 |
|---|---|
分子量 |
228.67 g/mol |
IUPAC名 |
4-(6-chloro-5-methoxypyridin-3-yl)morpholine |
InChI |
InChI=1S/C10H13ClN2O2/c1-14-9-6-8(7-12-10(9)11)13-2-4-15-5-3-13/h6-7H,2-5H2,1H3 |
InChIキー |
DYRCDQJYXQOLKL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(N=CC(=C1)N2CCOCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14128192.png)
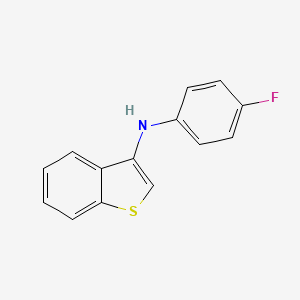
![N-[2-(2-Chloro-2-cyanoethyl)cyclohexyl]acetamide](/img/structure/B14128210.png)
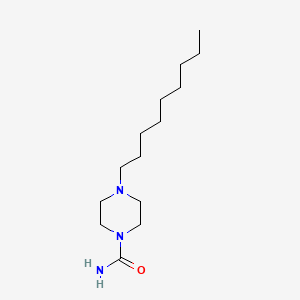
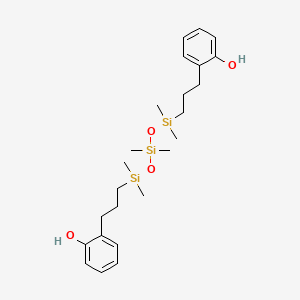
![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-(4-methyl-2-nitrophenyl)furan-2-carboxamide](/img/structure/B14128234.png)
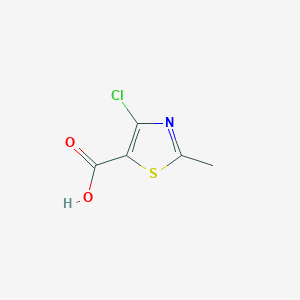

![tert-Butyl (2-((5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14128243.png)
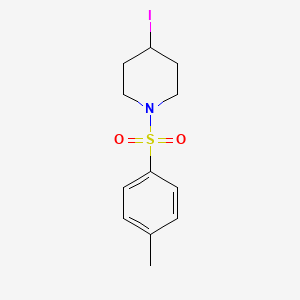
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14128250.png)
